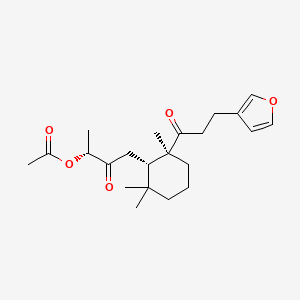

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione

Overview

Description

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a diterpenoid compound derived from the aerial parts of the plant Leonurus japonicus. This compound is known for its complex structure, which includes an epoxy group, an acetoxy group, and a secolabdane skeleton. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione typically involves multiple steps starting from simpler diterpenoid precursors. Key steps include:

Epoxidation: Introduction of the epoxy group using peracids such as m-chloroperbenzoic acid (m-CPBA).

Acetylation: Addition of the acetoxy group through acetylation reactions using acetic anhydride and a catalyst like pyridine.

Cyclization and Rearrangement: Formation of the secolabdane skeleton through cyclization and rearrangement reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Leonurus japonicus is a feasible method. The plant material is typically subjected to solvent extraction, followed by chromatographic purification to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves interaction with various molecular targets and pathways:

Molecular Targets: Enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Pathways: Modulation of signaling pathways like NF-κB and MAPK, which are crucial in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

8-Hydroxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione: Similar structure but with a hydroxy group instead of an acetoxy group.

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-diol: Contains an additional hydroxyl group.

Uniqueness

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is unique due to its specific combination of functional groups and its secolabdane skeleton, which imparts distinct biological activities and chemical reactivity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a natural product with significant potential in biological research and pharmacology. This compound, identified by its CAS number 76475-32-6, has garnered attention due to its unique structural properties and potential therapeutic applications.

- Molecular Formula : C22H32O5

- Molecular Weight : 376.49 g/mol

- Appearance : Oil

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Storage Conditions : Recommended to be stored at 2-8°C in a closed container, protected from light and moisture.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in several types of cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Reactive oxygen species (ROS) generation |

In these studies, the compound's mechanism of action appears to involve the generation of reactive oxygen species and the activation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Animal models have demonstrated a reduction in inflammatory markers when treated with this compound. Key findings include:

- Reduction of Pro-inflammatory Cytokines : Decreased levels of IL-6 and TNF-alpha.

- Inhibition of COX Enzymes : Significant inhibition of COX-1 and COX-2 activities.

Case Studies

Several case studies have been published highlighting the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Conducted by Zhang et al. (2023), this study evaluated the effectiveness of the compound against various bacterial strains and found promising results indicating potential as a natural antibiotic.

-

Cytotoxicity in Cancer Research :

- A study by Lee et al. (2024) explored the anticancer properties of the compound on human cancer cell lines and reported significant cytotoxic effects with low IC50 values.

-

Anti-inflammatory Research :

- Research by Kim et al. (2024) focused on the anti-inflammatory properties in a rat model of arthritis, showing reduced swelling and pain indicators after treatment with the compound.

Properties

IUPAC Name |

[(2R)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(27-16(2)23)18(24)13-19-21(3,4)10-6-11-22(19,5)20(25)8-7-17-9-12-26-14-17/h9,12,14-15,19H,6-8,10-11,13H2,1-5H3/t15-,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEPKEFHJNCARE-MPHOGZCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1C(CCCC1(C)C(=O)CCC2=COC=C2)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C[C@@H]1[C@@](CCCC1(C)C)(C)C(=O)CCC2=COC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110520 | |

| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76475-32-6 | |

| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.